N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine
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Overview
Description
N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyridine ring fused to an azepine ring, with diethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine typically involves the reaction of 2-aminopyridine with diethylamine under specific conditions. One common method involves the use of a bromoketone intermediate, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction proceeds via C–C bond cleavage and cyclization to form the desired azepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the azepine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(pyridin-2-yl)-propan-1-amine
- N,N-Diethyl-3-(pyridin-2-yl)-butan-1-amine
Uniqueness
N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine is unique due to its fused azepine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, enhancing its potential for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
62681-30-5 |
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Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-diethyl-3-pyridin-2-yl-3H-azepin-2-amine |
InChI |
InChI=1S/C15H19N3/c1-3-18(4-2)15-13(9-5-7-12-17-15)14-10-6-8-11-16-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
NWULAGYFXQWLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CC=CC1C2=CC=CC=N2 |
Origin of Product |
United States |
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